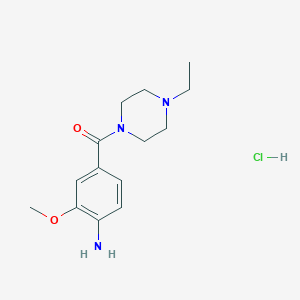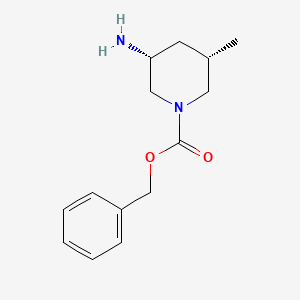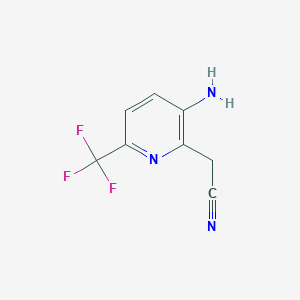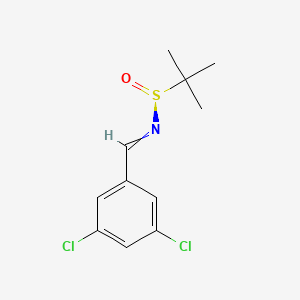
(S,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide
Overview
Description
(S,E)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide, also known as DCBP, is an organic compound that has been studied extensively due to its potential applications in many areas of scientific research. DCBP is a sulfonamide derivative with a unique structure consisting of a sulfur atom connected to a nitrogen atom, two chlorine atoms, and a benzene ring. This compound has been used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Mechanistic Insights in Chemical Reactions
- The stereoselective nucleophilic 1,2-addition involving (S)-N-benzylidene-2-methylpropane-2-sulfinamide was studied. This work provided insights into the factors determining diastereomeric ratios in reactions involving sulfinyl imines (Hennum et al., 2014).
Chromatographic Enantioseparation
- Research on the enantioseparation of chiral sulfinamide derivatives, including N-benzylidene-2-methylpropane-2-sulfinamide, highlighted the utility of these compounds in chromatography and offered guidance for future chiral studies (Zeng et al., 2018).
Synthesis of Enantiomerically Pure Amines
- A study demonstrated the highly diastereoselective alkylation of sulfinimines, leading to the synthesis of enantiomerically pure amines, showcasing the application in organic synthesis (Fernández‐Salas et al., 2014).
Microwave-Assisted Synthesis
- A microwave-assisted, solvent-free synthesis method for N-(tert-butylsulfinyl)imines, using (R)-2-methylpropane-2-sulfinamide, was developed. This method is environmentally friendly and efficient (Collados et al., 2012).
Sulfinamides in Organic and Medicinal Synthesis
- Sulfinamides, particularly enantiopure versions, have been widely utilized in organic and medicinal synthesis. Recent advancements in their synthesis and transformation have opened up new avenues in research (Qingle et al., 2021).
Application in RAFT Polymerization
- Poly(2-acrylamido-2-methylpropane sulfonic acid), a type of polyelectrolyte, was used in reversible addition fragmentation chain transfer (RAFT) polymerization, demonstrating the application in polymer chemistry (Bray et al., 2017).
Organocatalysis
- Chiral sulfinamide derivatives have been developed as enantioselective organocatalysts, highlighting their role in stereochemical induction in chemical reactions (Pei et al., 2006).
Asymmetric Syntheses
- The asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to sulfinamide derivatives demonstrated their importance in creating specific stereochemical configurations (Truong et al., 2007).
Biocatalysis
- The first biocatalytic route to sulfinamides was reported, showcasing the use of sulfinamides as chiral auxiliaries for asymmetric amine synthesis (Savile et al., 2005).
Crystal Structure Analysis
- A study on the crystal structure of a specific sulfinamide compound provided insights into molecular interactions, useful for understanding its properties (Shen, 2008).
Synthesis of Sulfenamides and Sulfonamides
- Direct synthesis methods for sulfenamides, sulfinamides, and sulfonamides from thiols and amines have been developed, demonstrating their importance in pharmaceuticals and other fields (Cao et al., 2021).
Novel Syntheses from Sulfinic Acid
- Innovative one-step syntheses of sulfinamides from sulfinic acids were achieved, simplifying the production process and expanding potential applications (Furukawa et al., 1980).
properties
IUPAC Name |
(S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEXDKSDXMGGPK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




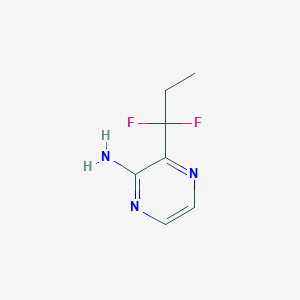

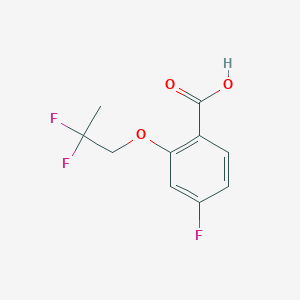

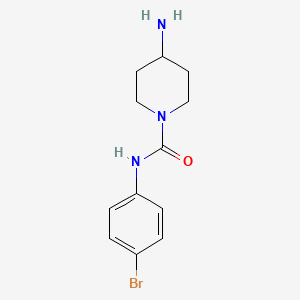


![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
![4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412726.png)

